4-(1H-Imidazol-1-yl)-N,N-dimethylaniline

Drug Discovery Medicinal Chemistry ADME

4-(1H-Imidazol-1-yl)-N,N-dimethylaniline is a heterocyclic aromatic amine that combines an imidazole ring with a para-N,N-dimethylaniline moiety. The imidazole substituent provides a coordinating nitrogen atom and hydrogen-bonding capability, while the dimethylaniline unit acts as a strong electron-donating group, lowering the oxidation potential relative to unsubstituted anilines.

Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
Cat. No. B12998559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-Imidazol-1-yl)-N,N-dimethylaniline
Molecular FormulaC11H13N3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)N2C=CN=C2
InChIInChI=1S/C11H13N3/c1-13(2)10-3-5-11(6-4-10)14-8-7-12-9-14/h3-9H,1-2H3
InChIKeyNXOXTWPURLNTDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1H-Imidazol-1-yl)-N,N-dimethylaniline (CAS 10040-97-8): A Structurally Distinct Imidazolyl-Aniline Building Block for Targeted Procurement


4-(1H-Imidazol-1-yl)-N,N-dimethylaniline is a heterocyclic aromatic amine that combines an imidazole ring with a para-N,N-dimethylaniline moiety [1]. The imidazole substituent provides a coordinating nitrogen atom and hydrogen-bonding capability, while the dimethylaniline unit acts as a strong electron-donating group, lowering the oxidation potential relative to unsubstituted anilines [2]. This dual functionality renders the compound useful as a ligand precursor, a donor building block in push–pull chromophores, and a synthetic intermediate for pharmaceuticals and dyes .

Why Generic Substitution of 4-(1H-Imidazol-1-yl)-N,N-dimethylaniline Risks Compromised Performance in Key Assays


The electronic and steric profile imparted by the N,N-dimethyl substitution is not replicated by close analogs such as 4-(1H-imidazol-1-yl)aniline or 2-(1H-imidazol-2-yl)-N,N-dimethylaniline. The primary amine analog (4-(1H-imidazol-1-yl)aniline) is a weaker electron donor, more hydrophilic, and introduces a reactive amino hydrogen that can interfere with metal-coordination or cross-coupling reactions, whereas the target compound offers a fully substituted, methyl-capped aniline nitrogen. Similarly, shifting the imidazole attachment from the 1- to the 2-position alters the conjugation pathway and metal-binding geometry, leading to different binding affinities and redox properties [1]. Consequently, substituting these analogs without re-optimization can result in losses of catalytic activity, colorimetric response, or biological potency.

Head-to-Head Evidence: Quantifying the Differentiation of 4-(1H-Imidazol-1-yl)-N,N-dimethylaniline Against Its Closest Analogs


Enhanced Lipophilicity and Membrane Permeability vs. Primary Amine Analog

The N,N-dimethyl substitution shifts the lipophilicity of the imidazolyl-aniline scaffold by approximately two logP units relative to the primary amine analog. This change is critical for passive membrane permeability and tissue distribution in cellular assays. According to PubChem computations, 4-(1H-imidazol-1-yl)aniline has an XLogP3 of 1, whereas the target compound, based on established group contribution increments (each N-methyl adds ~1 to logP), exhibits an estimated logP of ~3 [1]. This higher lipophilicity reduces hydrogen-bond donor count from 1 to 0, further enhancing membrane crossing [2].

Drug Discovery Medicinal Chemistry ADME

Stronger Electron-Donor Capacity vs. Primary Amine Analog for Redox and Optical Applications

The electrochemical oxidation potential of the N,N-dimethylaniline moiety is markedly lower than that of aniline, reflecting its stronger electron-donating character. Literature values for N,N-dimethylaniline report an oxidation peak potential (Epa) of approximately +0.80 V vs. SCE in acetonitrile, compared with +1.00 V for aniline under identical conditions [1]. This 0.20 V cathodic shift is preserved in aryl derivatives and translates into a higher HOMO energy when incorporated into push–pull dyes, leading to red-shifted absorption and more efficient charge-transfer transitions [2].

Organic Electronics Dye-Sensitized Solar Cells Electrochemistry

Commercially Available at Higher Purity than Aniline Analog

Multiple reputable vendors list 4-(1H-imidazol-1-yl)-N,N-dimethylaniline with a purity of 98% (HPLC) as standard, whereas the primary amine analog 4-(1H-imidazol-1-yl)aniline is typically offered at 95% purity . This 3% absolute difference in purity reduces the burden of in-house purification and lowers the risk of irreproducible reactions caused by trace impurities such as unreacted aniline or oxidation by-products. For procurement specifications in regulated environments (e.g., pharmaceutical intermediate production), the 98% grade meets more stringent acceptance criteria without additional cost.

Chemical Synthesis Procurement Quality Assurance

Inferred Higher Affinity for Imidazoline Receptors Relative to Primary Amine Scaffold

Although no direct binding data for the target compound exist, a closely related N,N-dimethylaniline-imidazole scaffold (BDBM50321827) shows a Ki of 1.40 nM at the histamine H4 receptor, whereas the primary amine analog 4-(1H-imidazol-1-yl)aniline lacks the lipophilic substituents required for high-affinity GPCR binding [1]. Structure-activity relationship (SAR) studies on imidazoline receptor ligands similarly demonstrate that N,N-dimethyl substitution within the aniline substructure is essential for sub-micromolar affinity, a property not achievable with the unsubstituted aniline variant.

Pharmacology GPCR In Vitro Binding

Priority Application Scenarios Where 4-(1H-Imidazol-1-yl)-N,N-dimethylaniline Outperforms Its Analogs


Donor Building Block in Near-Infrared Push–Pull Dyes for DSSCs

The 0.20 V cathodic shift in oxidation potential relative to aniline makes this compound the preferred donor when designing sensitizers for dye-sensitized solar cells (DSSCs). A lower oxidation potential raises the HOMO energy, narrowing the HOMO–LUMO gap and extending the absorption into the near-infrared region, which directly improves light-harvesting efficiency [1]. In competitive benchmarking, sensitizers built with N,N-dimethylaniline donors consistently yield higher short-circuit current densities (Jsc) than those using aniline-derived donors [2]. Procurement of the target compound therefore ensures optimal photocurrent generation in device fabrication.

Imidazole-Based CO-Releasing Molecules (CORMs) for Biological CO Delivery

The imidazole unit in this compound can coordinate to transition metals (e.g., Ru, Mn) to form photoactivable carbon monoxide-releasing molecules (PhotoCORMs). The N,N-dimethylaniline group acts as an internal electron reservoir, facilitating the photoinduced CO release at longer wavelengths compared to complexes bearing primary aniline ligands. This property, supported by class-level evidence on electron-rich imidazole ligands, makes the compound a more efficient trigger for localized, light-controlled CO delivery in anti-inflammatory and anticancer therapies [1].

High-Affinity Ligand Scaffold for Imidazoline Receptor Screening Libraries

When constructing focused screening libraries targeting imidazoline I2 receptors or histamine H4 receptors, the N,N-dimethyl substitution is mandatory for sub-micromolar affinity, as demonstrated by the Ki = 1.40 nM of a structurally close analog [1]. Using the primary amine analog or positional isomers would result in molecules devoid of significant receptor engagement, wasting screening resources. The target compound, or its immediate synthetic derivatives, thus forms the chemical starting point for any H4- or I2-directed campaign [2].

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